MK-0873
Overview
Description
MK-0873, also known as a phosphodiesterase-4 (PDE4) inhibitor, is a small-molecule compound. It selectively inhibits the PDE4 enzyme, leading to increased intracellular levels of cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently activates protein kinase A (PKA) within cells .
Preparation Methods
Synthetic Routes: The synthetic routes for MK-0873 are proprietary, but it is typically prepared through organic synthesis in the laboratory.
Reaction Conditions: Specific reaction conditions for the synthesis of this compound are not publicly disclosed. it involves multiple steps, including functional group transformations and cyclization reactions.
Industrial Production Methods: Details regarding large-scale industrial production methods for this compound are not widely available due to its proprietary nature.
Chemical Reactions Analysis
MK-0873 undergoes various chemical reactions, including:
Oxidation: Potential oxidation reactions may occur at specific functional groups.
Reduction: Reduction reactions could modify certain moieties.
Substitution: Substitution reactions may lead to the replacement of specific atoms or groups.
Common reagents and conditions used in these reactions are confidential. Major products formed during these reactions are also proprietary.
Scientific Research Applications
Dermatology: It has been investigated for treating plaque psoriasis.
Rheumatology: Clinical studies explored its efficacy in rheumatoid arthritis.
Other Areas: While not widely reported, MK-0873’s effects on immune and respiratory systems have also been explored.
Mechanism of Action
MK-0873’s mechanism of action involves inhibiting PDE4, which leads to increased cAMP levels. Elevated cAMP activates PKA, influencing downstream cellular processes. The exact molecular targets and pathways affected by this compound remain proprietary.
Comparison with Similar Compounds
MK-0873’s uniqueness lies in its selective PDE4 inhibition. Similar compounds include other PDE4 inhibitors like roflumilast and apremilast, but each has distinct features.
Properties
CAS No. |
500355-52-2 |
---|---|
Molecular Formula |
C25H18N4O3 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C25H18N4O3/c30-23-21-7-2-12-26-24(21)29(16-22(23)25(31)27-19-10-11-19)20-6-1-4-17(14-20)8-9-18-5-3-13-28(32)15-18/h1-7,12-16,19H,10-11H2,(H,27,31) |
InChI Key |
JJWKQXNHYDJXKF-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-] |
Canonical SMILES |
C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-] |
Appearance |
Solid powder |
500355-52-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 0873 MK-0873 MK0873 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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